molecular formula C10H17Br2N B8088402 3-Bromoadamantan-1-amine;hydrobromide CAS No. 876-54-0

3-Bromoadamantan-1-amine;hydrobromide

Cat. No.: B8088402
CAS No.: 876-54-0
M. Wt: 311.06 g/mol
InChI Key: OFFXLPNFRNVUEN-UHFFFAOYSA-N
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Description

3-Bromoadamantan-1-amine;hydrobromide is an organic compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromoadamantan-1-amine;hydrobromide typically involves the bromination of adamantane derivatives followed by amination. One common method involves the reaction of 1-adamantylamine with bromine in the presence of a suitable solvent to yield 3-Bromoadamantan-1-amine. This intermediate is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromoadamantan-1-amine;hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding adamantane derivatives with different functional groups. Reduction reactions can also be performed to modify the amine group.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various adamantylamine derivatives, while oxidation can produce adamantanone derivatives.

Scientific Research Applications

3-Bromoadamantan-1-amine;hydrobromide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents. The rigid structure of adamantane derivatives enhances the binding affinity and specificity of these compounds to their biological targets.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and unique structural properties.

    Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level. The compound’s ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biomolecules.

Mechanism of Action

The mechanism of action of 3-Bromoadamantan-1-amine;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a stable scaffold that can enhance the binding affinity and selectivity of the compound. The bromine and amine groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, to modulate the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Bromoadamantane: Similar in structure but lacks the amine group, making it less versatile for certain applications.

    3-Bromopropylamine;hydrobromide: Contains a similar bromine and amine functional group but lacks the rigid adamantane core, resulting in different chemical and physical properties.

    1-Adamantylamine:

Uniqueness

3-Bromoadamantan-1-amine;hydrobromide is unique due to the combination of the adamantane core with both bromine and amine functional groups. This combination imparts significant stability, rigidity, and versatility to the compound, making it suitable for a wide range of applications in medicinal chemistry, materials science, and chemical biology.

Properties

IUPAC Name

3-bromoadamantan-1-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN.BrH/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9;/h7-8H,1-6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFXLPNFRNVUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-54-0
Record name Tricyclo[3.3.1.13,7]decan-1-amine, 3-bromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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